Physical and chemical properties of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride
Physical and chemical properties of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride
Introduction
(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a stereoisomer of 2,5-diaminoadipic acid, its specific spatial arrangement of functional groups offers a unique scaffold for the design of novel therapeutics, particularly in the realm of enzyme inhibition and peptide mimetics. This guide provides a comprehensive overview of its core physical and chemical properties, outlines robust experimental protocols for its characterization, and offers insights into its handling and application for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure. (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is the hydrochloride salt form of a specific stereoisomer of 2,5-diaminohexanedioic acid. The dihydrochloride form enhances stability and solubility in aqueous media, making it more amenable to experimental and pharmaceutical handling.
The stereochemistry, designated as (2S,5S), is crucial. The "S" configuration at both chiral centers (C2 and C5) defines the three-dimensional orientation of the amino and carboxyl groups, which in turn governs its biological activity and interaction with chiral targets like enzymes and receptors.
Caption: 2D structure of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride.
Physicochemical Properties
A summary of the core physicochemical data is essential for any laboratory work. The following table consolidates key identifiers and properties for this compound. It is important to note that while some data, such as molecular weight, are calculated and absolute, other experimental values like melting point are not consistently reported in publicly available databases and require experimental determination.
| Property | Value | Source(s) |
| IUPAC Name | (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride | N/A |
| Synonyms | (5S,2S)-2,5-Diaminoadipic acid 2HCl | [1] |
| CAS Number | 188181-71-7 | [1][2][3] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₄ | [1][2] |
| Molecular Weight | 249.09 g/mol | [1][2] |
| Appearance | White to off-white solid (Typical) | N/A |
| Melting Point | Not available | [1] |
| Solubility | Soluble in water. Solubility in organic solvents is generally low but can be enhanced in polar protic solvents or binary mixtures with water.[4] | N/A |
| pKa Values | Expected pKa values for the two carboxylic acid groups are ~2-3 and ~3-4. The two ammonium groups are expected to have pKa values in the range of ~9-10.5.[5][6][7][8] | N/A |
| LogP | 1.595 (Calculated for the free base) | [1] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the chiral centers (C2 and C5), which would appear as multiplets due to coupling with adjacent methylene protons. The methylene protons (C3 and C4) would likely present as complex multiplets. The acidic protons of the carboxylic acid and ammonium groups are often broad and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.
-
δ ~2.0-2.5 ppm: Protons on C3 and C4.
-
δ ~3.5-4.0 ppm: Protons on C2 and C5 (alpha to amino groups).
-
δ > 10 ppm: Carboxylic acid protons (broad).
-
δ ~7.5-8.5 ppm: Ammonium protons (broad).[9]
-
-
¹³C NMR: The carbon NMR spectrum should display four unique signals in the aliphatic region, corresponding to the six carbon atoms, due to the molecule's symmetry.
-
δ ~170-180 ppm: Carbonyl carbons (C1 and C6).[10]
-
δ ~50-60 ppm: Carbons bearing the amino groups (C2 and C5).
-
δ ~30-40 ppm: Methylene carbons (C3 and C4).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
~2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid groups, overlapping with N-H stretching of the ammonium groups.[11]
-
~1700-1730 cm⁻¹: A strong absorption band from the C=O (carbonyl) stretch of the carboxylic acid groups.[10]
-
~1500-1640 cm⁻¹: N-H bending vibrations of the ammonium groups.
-
~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.
Experimental Protocols: A Practical Guide
To ensure scientific integrity, all experimental data must be generated through validated protocols. The following sections provide step-by-step methodologies for determining key physicochemical properties.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups. By titrating the acidic form of the compound with a strong base, a titration curve is generated from which the pKa values can be derived at the half-equivalence points.
Materials:
-
(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride
-
0.1 M Standardized NaOH solution
-
0.1 M Standardized HCl solution
-
Deionized water, degassed
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of the compound and dissolve it in 50 mL of deionized water in the 100 mL beaker.
-
Initial pH: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode. Begin stirring at a moderate speed and record the initial pH.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration past all equivalence points, which will be indicated by sharp inflections in the pH curve.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the midpoint of each buffer region (i.e., at half the volume of titrant required to reach each equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[12] It involves saturating the solvent with the solute and then measuring the concentration of the dissolved compound.
Materials:
-
(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride
-
Deionized water (or other solvent of interest)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable quantitative analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 10 mg in 2 mL of water). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as HPLC with a standard curve.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Caption: General workflow for determining solubility via the shake-flask method.
Reactivity, Stability, and Handling
-
Reactivity: The compound possesses two primary reactive centers: the carboxylic acid groups and the amino groups. The carboxylic acids can undergo esterification with alcohols under acidic conditions or amidation with amines using coupling agents. The amino groups can be acylated, alkylated, or participate in other standard amine chemistries.
-
Stability: As a dihydrochloride salt, the compound is generally stable under standard laboratory conditions. The amino groups are protected from oxidation by protonation. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong bases.
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride is a well-defined chemical entity with distinct stereochemical, physicochemical, and spectroscopic properties. While foundational data such as its molecular formula and weight are established, experimental determination of properties like melting point, pKa, and solubility is crucial for its effective application in research and development. The protocols and data presented in this guide provide a robust framework for scientists to characterize and utilize this compound with confidence, ensuring both accuracy and reproducibility in their work.
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